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Introduction

Ledaborbactam etzadroxil (formerly VNRX-7145) is an orally bioavailable prodrug of
ledaborbactam (formerly VNRX-5236), a novel, broad-spectrum B-lactamase inhibitor (BLI).[1]
[2] It is being developed in combination with the oral third-generation cephalosporin, ceftibuten,
to address the growing threat of infections caused by multidrug-resistant (MDR)
Enterobacterales.[2][3][4] Due to widespread resistance, particularly the production of (3-
lactamase enzymes, effective oral therapeutic options for infections like complicated urinary
tract infections (cUTIs) are limited.[3] The combination of ceftibuten and ledaborbactam
etzadroxil aims to provide a carbapenem-sparing oral treatment option for these challenging
infections.[5]

Mechanism of Action

Ledaborbactam etzadroxil is designed to restore the antibacterial activity of ceftibuten against
otherwise resistant bacteria. Following oral administration, the prodrug, ledaborbactam
etzadroxil, undergoes rapid and extensive conversion to its active form, ledaborbactam.[2][6]
Ledaborbactam is a potent, cyclic boronate inhibitor of Ambler class A, C, and D serine [3-
lactamases.[2][7] These enzyme classes include extended-spectrum B-lactamases (ESBLS),
AmpC cephalosporinases, and critical serine carbapenemases such as Klebsiella pneumoniae
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carbapenemase (KPC) and oxacillinase-48 (OXA-48).[5][8][9] By covalently and reversibly
binding to the active site of these enzymes, ledaborbactam prevents the hydrolysis and
inactivation of ceftibuten, allowing the cephalosporin to exert its bactericidal activity by
inhibiting bacterial cell wall synthesis.[2][5][10] Ledaborbactam itself does not possess intrinsic
antibacterial activity.[2]
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Caption: Mechanism of Ledaborbactam Etzadroxil and Ceftibuten
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In Vitro Activity

The combination of ceftibuten-ledaborbactam demonstrates robust in vitro activity against a
wide array of contemporary clinical isolates of Enterobacterales, including strains with
challenging resistance profiles.[2][8] The addition of ledaborbactam (typically at a fixed
concentration of 4 pg/mL in testing) significantly lowers the minimum inhibitory concentrations
(MICs) of ceftibuten against MDR, ESBL-producing, and carbapenem-resistant strains.[4][8][11]

Table 1: Summary of In Vitro Activity of Ceftibuten-Ledaborbactam against Enterobacterales

Ceftibuten-
Isolate .
Ledaborbacta % Susceptible
PhenotypelGe Comparator(s) Reference(s)
m MICs0o/MICo0  at <1 pg/mL
notype
(ng/mL)
All
Enterobacteral .
Ceftibuten 0.12/0.5 96.8% [8]
es (n=406,
cUTI study)
Multidrug-
_ - 0.12/0.5 95.9% [8]
Resistant (MDR)
ESBL-positive
- 0.12/0.5 95.9% [8]
Phenotype
Amoxicillin-
Clavulanate- - 0.12/1 94.0% [8]
Resistant
Global MDR
Isolates - -/0.25 89.7% [4]
(n=3,889)
KPC-positive
- -12 85.9% [4]
Isolates
OXA-48-group-
- -2 82.9% [4]

positive Isolates
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| CTX-M-9 Group Isolates | - | -/ 0.25] 96.3% |[4] |

Note: Data compiled from multiple surveillance and clinical studies. MIC values for the
combination are reported as ceftibuten concentration with a fixed concentration of
ledaborbactam.

Ledaborbactam restored the activity of ceftibuten, reducing the ceftibuten MICq0 by 128-fold
overall in one study of cUTI isolates.[8] For isolates producing serine carbapenemases like
KPC and OXA-48, ceftibuten-ledaborbactam demonstrated significant activity, inhibiting over
80% of these highly resistant strains at clinically relevant concentrations.[1][4]

In Vivo Efficacy

Preclinical animal models have been crucial in establishing the in vivo efficacy of orally
administered ledaborbactam etzadroxil in combination with ceftibuten.

Table 2: Summary of In Vivo Efficacy Data

Animal Model Pathogen Key Finding(s) Reference(s)

EDso of 12.9 mgl/kg
for orally dosed
. . ceftibuten/ledaborb
Lethal Murine KPC-producing K. .
. . . actam etzadroxil. [71[12]
Septicemia pneumoniae .
Ceftibuten alone
was ineffective

(EDso >128 mglkg).

| Neutropenic Murine Thigh Infection | 12 Ceftibuten-Resistant Enterobacterales isolates | In the
presence of humanized ceftibuten exposures, the median ledaborbactam fAUCo-24/MIC
associated with bacteriostasis was 3.59. |[13][14] |

In a lethal murine septicemia model, the oral combination of ledaborbactam etzadroxil and
ceftibuten protected mice from infection caused by KPC-producing K. pneumoniae,
demonstrating potent efficacy where ceftibuten alone failed.[12] Furthermore, the neutropenic
murine thigh infection model was used to define the pharmacokinetic/pharmacodynamic
(PK/PD) index associated with efficacy.[11][13] The free-drug area under the concentration-
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time curve to MIC ratio (FAUC/MIC) for ledaborbactam was identified as the PD driver.[11][14]
These studies established the exposures required for bacteriostasis against a range of 3-
lactamase-producing Enterobacterales, supporting the continued clinical development and
dose selection for ledaborbactam etzadroxil.[13][14]

Pharmacokinetics

The pharmacokinetic profile of ledaborbactam etzadroxil is characterized by its efficient
conversion to the active moiety, ledaborbactam, and consistent oral bioavailability across
multiple species.

ADME Pathway

Oral Administration of
Ledaborbactam Etzadroxil (Prodrug)

Extensive First-Pass Metabolism
(Cleavage to Ledaborbactam)

Systemic Circulation
(Active Ledaborbactam)

Renal Excretion
(Primary Route)
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Caption: Pharmacokinetic Pathway of Ledaborbactam Etzadroxil

Preclinical and Phase 1 studies in healthy volunteers have defined key pharmacokinetic

parameters.

Table 3: Summary of Pharmacokinetic Parameters of Ledaborbactam

Dose
Oral Plasma
. (Ledaborba . L . Key Reference(s
Species Bioavailabil  Half-Life (ta/ T
ctam . Findings )
: ity (F) 2)
Etzadroxil)
. Consistent
Species-
oral
dependent . o
bioavailabili
(e.g., ~11
. ty across
Mouse, min in .
species.
Dog, 5-10 mg/kg 61-82% human Rapid [7]
api
Monkey plasma, s .
. cleavage in
longer in . .
intestinal
dogs/monk
| S9
eys
v fractions.
Dose-
proportional
~11-12 h increase in
Healthy 100 - 1000 (terminal half-  Ledaborbacta
Humans mg (single N/A life after m Cmax and [1][6]
(SAD) dose) multiple AUC. Rapid
doses) absorption
(Tmax 1.25-2
h).

| Healthy Humans (MAD) | 75 - 500 mg (q8h for 10 days) | N/A | ~11-12 h | Less than dose-
proportional increase in exposure after multiple doses. [[1][6] |
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Following single oral doses in humans, ledaborbactam exposure (AUC and Cmax) increased in
a dose-proportional manner.[1] The conversion from the prodrug is extensive, with levels of
ledaborbactam etzadroxil being less than 2% of the active ledaborbactam exposures.[6] Co-
administration with ceftibuten did not result in any clinically meaningful pharmacokinetic
interactions.[1]

Experimental Protocols

A. In Vitro Susceptibility Testing

e Methodology: Minimum inhibitory concentrations (MICs) were determined using the broth
microdilution method in cation-adjusted Mueller-Hinton broth (CAMHB), following Clinical
and Laboratory Standards Institute (CLSI) guidelines.[8]

e Procedure: A standardized bacterial inoculum is added to a series of microtiter wells
containing two-fold serial dilutions of the antimicrobial agents. Ledaborbactam was tested at
a fixed concentration of 4 pg/mL in combination with ceftibuten.[4][11] The MIC is defined as
the lowest concentration of the drug that completely inhibits visible bacterial growth after
incubation at 35°C for 16-20 hours.

e Quality Control: Standard ATCC bacterial strains such as E. coli ATCC 25922 were used for
quality control.[8]

B. Murine Septicemia (Lethal Infection) Model
e Animal Model: Immunocompetent mice (e.g., Swiss Webster).

¢ Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial suspension,
such as KPC-producing K. pneumoniae.

o Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with
the investigational drugs. Ledaborbactam etzadroxil and ceftibuten are administered orally.

e Endpoint: The primary endpoint is survival over a defined period (e.g., 7 days). The 50%
effective dose (EDso), the dose required to protect 50% of the animals from death, is
calculated using regression analysis.[7][12]
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C. Neutropenic Murine Thigh Infection Model

« Animal Model: Mice (e.g., ICR) are rendered neutropenic by intraperitoneal injections of
cyclophosphamide.

« Infection: A defined inoculum of a test isolate (e.g., ~10° CFU) is injected into the thigh
muscle of the neutropenic mice.

o Treatment: Treatment is initiated 2 hours post-inoculation. A human-simulated dosing
regimen of ceftibuten is administered, along with escalating doses of ledaborbactam,
typically via subcutaneous injection to precisely control exposures.[13][14]

e Endpoint: At 24 hours, mice are euthanized, and the thighs are homogenized to quantify the
bacterial burden (logio CFU/thigh). The change in bacterial count from 0-hour controls is
plotted against the ledaborbactam fAUCo-24/MIC. The Hill equation is used to model the
exposure-response relationship and determine the fAUC/MIC value required for
bacteriostasis (no change in CFU).[11][13][14]

Conclusion

The preclinical data for ledaborbactam etzadroxil provide a strong foundation for its clinical
development. Its mechanism of action, involving the potent inhibition of a broad spectrum of
serine B-lactamases, effectively restores the in vitro activity of ceftibuten against highly
resistant Enterobacterales.[5][8] This activity translates to significant in vivo efficacy in
established murine infection models.[7][13] The favorable pharmacokinetic profile,
characterized by high oral bioavailability and efficient conversion to the active inhibitor,
supports a viable oral dosing strategy.[1][7] Collectively, these findings underscore the potential
of ceftibuten-ledaborbactam etzadroxil as a much-needed oral therapeutic option for treating
complicated urinary tract infections caused by MDR pathogens, warranting its continued
investigation in late-stage clinical trials.[1][14]
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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